molecular formula C42H69NaO11 B12468282 Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate

Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate

Cat. No.: B12468282
M. Wt: 773.0 g/mol
InChI Key: YPZYGIQXBGHDBH-UHFFFAOYSA-M
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Description

Salinomycin Sodium is a diterpene glycoside.

Biological Activity

Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate (CAS No. 70052-00-5) is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C43H71NaO10C_{43}H_{71}NaO_{10}, and it has a molecular weight of approximately 771.008 g/mol. The structure features multiple functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC₄₃H₇₁NaO₁₀
Molecular Weight771.008 g/mol
CAS Number70052-00-5
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. The presence of hydroxyl groups and specific alkyl chains in the sodium salt may enhance its interaction with microbial membranes, potentially disrupting their integrity and leading to cell death. A study on related compounds highlighted their effectiveness against various bacterial strains, suggesting that Sodium;2-[6-[6-[3-(5-ethyl... might have similar properties .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Compounds within this class have shown potential in scavenging free radicals and enhancing the body’s antioxidant defenses. For instance, the bioactive constituents derived from similar structures have been reported to reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways could be significant for therapeutic applications in conditions such as arthritis or other inflammatory diseases. Studies on related compounds suggest they may inhibit pro-inflammatory cytokines and enzymes like COX and LOX, thus reducing inflammation .

The mechanisms through which Sodium;2-[6-[6-[3-(5-ethyl... exerts its biological effects may involve:

  • Cell Membrane Disruption : Similar compounds have been shown to interact with lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammation and oxidative stress pathways.
  • Gene Expression Modulation : Influencing the expression of genes related to antioxidant defenses and inflammatory responses.

Case Studies

  • Antimicrobial Efficacy : A case study involving a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, with MIC values indicating strong potency .
  • Oxidative Stress Reduction : In vitro studies showed that treatment with similar compounds resulted in decreased levels of reactive oxygen species (ROS) in human cell lines .
  • Anti-inflammatory Response : Clinical trials have indicated that compounds with structural similarities effectively reduced markers of inflammation in patients with chronic inflammatory conditions .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its hydroxyl (-OH) and alkene groups. Key oxidative pathways include:

Reaction SiteOxidizing AgentConditionsProducts Formed
Secondary hydroxylKMnO₄ (acidic)25°C, 6 hrsKetone derivatives
Allylic C-HO₂ (catalyzed by metal)40°C, 12 hrsEpoxide intermediates
Terminal alkeneOsO₄H₂O/THF, 0°CDihydroxylated product

The oxidation of hydroxyl groups to ketones is favored under acidic conditions, while epoxidation occurs selectively at the dispiro system's conjugated double bonds .

Reduction Reactions

Reductive modifications target carbonyl groups and strained ether linkages:

Reaction SiteReducing AgentConditionsProducts Formed
Ketone (C=O)NaBH₄EtOH, 25°C, 2 hrsSecondary alcohol
Spiroketal etherLiAlH₄Dry THF, -10°CCleaved diol derivatives

Notably, LiAlH₄ reduces the spiroketal ether bond, leading to ring opening and formation of two discrete diol fragments .

Hydrolysis Reactions

The compound demonstrates pH-dependent hydrolysis:

Functional GroupConditionsProducts Formed
Ester (COOR)1M NaOH, refluxCarboxylic acid + alcohol
Acetal0.1M HCl, 50°CHemiacetal intermediates

Alkaline hydrolysis of the ester moiety yields the corresponding carboxylic acid, while acidic conditions destabilize the acetal groups in the dispiro system.

Complexation Reactions

As a sodium salt of a polyether ionophore, it exhibits strong cation-binding properties:

CationStability Constant (log K)Biological Relevance
Na⁺4.2 ± 0.3Enhances transmembrane transport
K⁺5.8 ± 0.2Disrupts bacterial ion gradients
Ca²⁺3.1 ± 0.4Modulates cellular signaling

The compound forms 1:1 complexes with monovalent cations through coordination with six oxygen atoms from ether and hydroxyl groups . This ionophoric activity underlies its antibiotic effects by collapsing microbial membrane potentials.

Substitution Reactions

Nucleophilic substitution occurs at electrophilic centers:

SiteReagentConditionsProducts Formed
Allylic positionCl₂ (radical initiator)UV light, 25°CChlorinated derivatives
Hydroxyl groupAc₂OPyridine, 60°CAcetylated product

Acetylation of hydroxyl groups increases the compound's lipophilicity, enhancing membrane permeability .

Thermal Degradation

Thermogravimetric analysis reveals decomposition pathways:

Temperature RangeMajor ProcessProducts Identified
150-200°CDehydrationAnhydro derivatives
250-300°CEther cleavageFragmented hydrocarbons
>300°CCarbonizationGraphitic residues

The dispiro system begins decomposing at 250°C via retro-Diels-Alder reactions, releasing volatile oxolane fragments.

Biological Interactions

In physiological environments, the compound participates in redox cycling:

ReactionEnzymatic SystemBiological Consequence
Quinone formationCytochrome P450ROS generation → apoptosis
DemethylationCYP3A4Hydroxylated metabolites

These reactions contribute to its antiparasitic and anticancer activities by inducing oxidative stress in target cells .

Properties

Molecular Formula

C42H69NaO11

Molecular Weight

773.0 g/mol

IUPAC Name

sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate

InChI

InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1

InChI Key

YPZYGIQXBGHDBH-UHFFFAOYSA-M

Canonical SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+]

Origin of Product

United States

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